Cas no 82413-31-8 (1-Phenyl-2-4-(tetrahydro-2H-pyran-2-yl)oxyphenyl-1-butanone)

1-Phenyl-2-4-(tetrahydro-2H-pyran-2-yl)oxyphenyl-1-butanone 化学的及び物理的性質
名前と識別子
-
- 1-Phenyl-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1-butanone
- 1-Phenyl-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-
- 2-[4-(oxan-2-yloxy)phenyl]-1-phenylbutan-1-one
- 82413-31-8
- FT-0673840
- AKOS030254580
- DTXSID30676111
- 2-{4-[(Oxan-2-yl)oxy]phenyl}-1-phenylbutan-1-one
- 1-Phenyl-2-(4-tetrahydropyran-2-yloxyphenyl)butan-1-one
- DB-216203
- 1-Phenyl-2-4-(tetrahydro-2H-pyran-2-yl)oxyphenyl-1-butanone
-
- インチ: InChI=1S/C21H24O3/c1-2-19(21(22)17-8-4-3-5-9-17)16-11-13-18(14-12-16)24-20-10-6-7-15-23-20/h3-5,8-9,11-14,19-20H,2,6-7,10,15H2,1H3
- InChIKey: WBYUFBVTTBSTLJ-UHFFFAOYSA-N
- SMILES: CCC(C1=CC=C(C=C1)OC2CCCCO2)C(=O)C3=CC=CC=C3
計算された属性
- 精确分子量: 324.17300
- 同位素质量: 324.17254462g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 24
- 回転可能化学結合数: 6
- 複雑さ: 381
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5
- トポロジー分子極性表面積: 35.5Ų
じっけんとくせい
- PSA: 35.53000
- LogP: 4.96850
1-Phenyl-2-4-(tetrahydro-2H-pyran-2-yl)oxyphenyl-1-butanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P336940-100mg |
1-Phenyl-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1-butanone |
82413-31-8 | 100mg |
$ 1183.00 | 2023-09-06 | ||
TRC | P336940-10mg |
1-Phenyl-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1-butanone |
82413-31-8 | 10mg |
$ 150.00 | 2023-09-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665831-100mg |
1-Phenyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-one |
82413-31-8 | 98% | 100mg |
¥13204.00 | 2024-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665831-10mg |
1-Phenyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-one |
82413-31-8 | 98% | 10mg |
¥1545.00 | 2024-04-28 |
1-Phenyl-2-4-(tetrahydro-2H-pyran-2-yl)oxyphenyl-1-butanone 関連文献
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
1-Phenyl-2-4-(tetrahydro-2H-pyran-2-yl)oxyphenyl-1-butanoneに関する追加情報
Introduction to 1-Phenyl-2-4-(tetrahydro-2H-pyran-2-yl)oxyphenyl-1-butanone (CAS No. 82413-31-8)
1-Phenyl-2-4-(tetrahydro-2H-pyran-2-yl)oxyphenyl-1-butanone is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its Chemical Abstracts Service (CAS) number 82413-31-8, features a unique molecular architecture that combines aromatic and heterocyclic moieties, making it a promising candidate for further investigation in medicinal chemistry. The presence of a tetrahydro-2H-pyran ring and multiple aromatic substituents suggests potential interactions with biological targets, which may be exploited for therapeutic applications.
The synthesis of 1-Phenyl-2-4-(tetrahydro-2H-pyran-2-yl)oxyphenyl-1-butanone involves multi-step organic transformations, including condensation reactions, ring-forming processes, and functional group modifications. The precise arrangement of the phenyl, butanone, and tetrahydro-2H-pyran groups contributes to its distinctive chemical properties, which are critical for its role in biochemical interactions. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been instrumental in elucidating its molecular structure and confirming its purity.
In recent years, there has been growing interest in the development of novel molecules with enhanced pharmacological profiles. The structural features of 1-Phenyl-2-4-(tetrahydro-2H-pyran-2-yl)oxyphenyl-1-butanone make it an attractive scaffold for designing compounds with potential applications in the treatment of various diseases. For instance, its ability to interact with biological receptors or enzymes could be leveraged to develop drugs targeting neurological disorders, inflammatory conditions, or metabolic diseases. Preliminary computational studies have suggested that this compound may exhibit favorable binding affinities to certain protein targets, warranting further experimental validation.
One of the most compelling aspects of 1-Phenyl-2-4-(tetrahydro-2H-pyran-2-yl)oxyphenyl-1-butanone is its potential as a lead compound in drug discovery. Researchers have been exploring its derivatives to optimize pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. The introduction of additional functional groups or modifications could enhance its activity while minimizing off-target effects. This approach aligns with the current trends in medicinal chemistry, where structure-based drug design plays a pivotal role in developing next-generation therapeutics.
The tetrahydro-2H-pyran moiety in the molecule is particularly noteworthy due to its ability to influence the conformational flexibility and electronic properties of the compound. This feature may be exploited to fine-tune interactions with biological targets, potentially improving drug efficacy. Additionally, the presence of multiple aromatic rings provides opportunities for π-stacking interactions, which are often observed in bioactive molecules. These interactions can contribute to the compound's binding affinity and selectivity, making it a valuable candidate for further exploration.
Recent advancements in high-throughput screening (HTS) technologies have enabled researchers to rapidly evaluate the biological activity of compounds like 1-Phenyl-2-4-(tetrahydro-2H-pyran-2-yloxyphenyl)-1-butanone against large libraries of targets. Such screenings have identified several hits with promising pharmacological profiles, including compounds that exhibit inhibitory activity against key enzymes or receptors involved in disease pathways. While more extensive studies are needed to fully characterize its therapeutic potential, these initial findings underscore the importance of this molecule in drug discovery efforts.
The synthesis and characterization of 1-phienyl-BUTANONE derivatives continue to be an active area of research, with scientists striving to develop efficient synthetic routes that minimize costs and environmental impact. Green chemistry principles are increasingly being integrated into these processes, ensuring that the production of such compounds aligns with sustainable practices. For example, catalytic methods that reduce waste and energy consumption are being explored as alternatives to traditional synthetic approaches.
The role of computational modeling in understanding the behavior of complex molecules like 1-phienyl-BUTANONE derivatives cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations provide insights into how these compounds interact with biological systems at an atomic level. These predictions guide experimental design and help prioritize which derivatives should be synthesized next based on their predicted efficacy and safety profiles.
In conclusion,1-phienyl-BUTANONE derivatives remain a cornerstone of modern drug discovery, offering a wealth of opportunities for developing novel therapeutics across multiple disease areas. The unique structural features of these compounds make them versatile tools for medicinal chemists seeking to address unmet medical needs through innovative chemical design.
82413-31-8 (1-Phenyl-2-4-(tetrahydro-2H-pyran-2-yl)oxyphenyl-1-butanone) Related Products
- 1354703-80-2(JTSRXPUKDCPFPK-UHFFFAOYSA-N)
- 1220021-42-0(3-Azetidinyl cyclopentanecarboxylate)
- 2228383-39-7(1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene)
- 767-77-1(2,3,5-Trimethylaniline)
- 2418711-35-8(N-(Cyanomethyl)-N-cyclopropyl-2-(methylphenylamino)-4-thiazolecarboxamide)
- 1805966-30-6(5-(Aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 33665-90-6(acesulfame)
- 679830-65-0(5-NAPHTHALEN-2-YL-7-TRIFLUOROMETHYL-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLIC ACID ETHYL ESTER)
- 1262010-25-2([1,1'-Biphenyl]-3,3'-dicarboxylic acid, 5-chloro-5'-fluoro-, 3'-methyl ester)
- 2383647-27-4(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpyridine-2-carboxylic acid)




